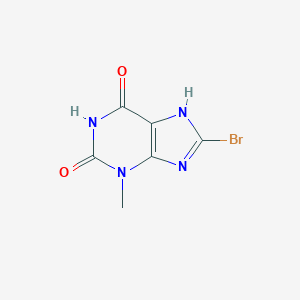

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Übersicht

Beschreibung

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative with a molecular formula of C₆H₅BrN₄O₂ and a molecular weight of 245.03 g/mol (CAS: 93703-24-3) . Structurally, it features a purine core substituted with a bromine atom at position 8 and a methyl group at position 2. It is primarily utilized in life sciences research, particularly as a precursor for synthesizing modified nucleosides or enzyme inhibitors .

Vorbereitungsmethoden

Bromination of 3-Methylxanthine

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DMF | 80 | 72 | 98 |

| Br₂ | Acetic Acid | 100 | 65 | 95 |

Methylation at the 3rd Position

The 3-methyl group is introduced via alkylation of xanthine derivatives. This step often precedes bromination to avoid steric hindrance during substitution.

Alkylation Protocols

-

Reagents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) .

-

Solvent Systems : Alkylation proceeds efficiently in acetone or tetrahydrofuran (THF) due to their ability to dissolve both the base and xanthine substrate .

Critical Considerations :

-

Reaction Time : Extended durations (>12 hours) risk O-methylation, reducing yield.

-

Stoichiometry : A 1.2:1 molar ratio of methylating agent to xanthine ensures complete N-methylation .

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Continuous Flow Reactor Systems

-

Advantages : Enhanced heat transfer and mixing reduce reaction times (≤2 hours) and improve yields (≥85%) compared to batch processes .

-

Purification : Continuous crystallization units isolate the product with >99% purity, minimizing chromatographic steps .

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 8–12 hours | 1–2 hours |

| Yield | 65–75% | 85–90% |

| Purity | 95–98% | ≥99% |

Mechanistic Insights

Electrophilic Aromatic Substitution (EAS)

Bromination at the 8th position proceeds via EAS, where the purine ring’s electron-rich C8 site attracts electrophilic bromine. The methyl group at C3 electronically activates the ring, directing substitution to C8 .

Key Transition States :

-

Formation of bromonium ion intermediate.

-

Deprotonation to restore aromaticity.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Techniques

-

¹H NMR : Distinct signals for C8-Br (δ 7.8 ppm) and C3-CH₃ (δ 3.2 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 245.03 (C₆H₅BrN₄O₂) .

Table 3: Spectral Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 3.2 (s, 3H, CH₃), δ 7.8 (s, 1H, C8-H) |

| HRMS (ESI) | [M+H]⁺ 245.03 |

Comparative Analysis with Analogous Compounds

Table 4: Brominated Purine Derivatives

| Compound | Substituents | Bromination Yield (%) |

|---|---|---|

| 8-Bromo-3-methylxanthine | C8-Br, C3-CH₃ | 72 |

| 8-Bromotheophylline | C8-Br, C1,3,7-CH₃ | 68 |

Challenges and Mitigation Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.

Oxidation Products: Oxidized derivatives of the purine ring.

Hydrolysis Products: Various hydrolyzed forms of the compound.

Wissenschaftliche Forschungsanwendungen

Overview

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemical studies. Its unique structure, featuring a bromine atom at the 8th position and a methyl group at the 3rd position, influences its biological activity and interaction with various molecular targets.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly significant in the development of drugs targeting purinergic receptors, which play vital roles in cellular signaling pathways.

Case Study: Drug Development

In drug discovery research, this compound has been utilized to create analogs that exhibit enhanced binding affinities for specific purinergic receptors. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for conditions such as asthma and cardiovascular diseases.

Biochemical Research

This compound is employed as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines. Its ability to modulate enzyme activity makes it valuable for understanding complex biological systems.

Case Study: Enzyme Interaction Studies

A study focusing on phosphodiesterase (PDE) inhibition revealed that this compound exhibits an IC50 value of approximately 2.44 µM. This suggests potential therapeutic applications in diseases characterized by dysregulated cyclic nucleotide signaling.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating notable efficacy.

Case Study: Antimicrobial Efficacy

In an agar diffusion assay against Staphylococcus aureus and Escherichia coli, this compound produced inhibition zones ranging from 18 mm to 24 mm depending on concentration. These results highlight its potential as a broad-spectrum antimicrobial agent.

Industrial Applications

Beyond its pharmaceutical relevance, this compound is also utilized in the development of specialty chemicals and as an intermediate in organic synthesis processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position and the methyl group at the 3rd position influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, including those related to cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Purine derivatives are extensively studied for their structural versatility and diverse applications. Below is a detailed comparison of 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Reactivity :

- Bromine at C8 increases electrophilicity compared to chlorine or methyl analogs, enabling regioselective modifications (e.g., Suzuki couplings) .

- Bulky groups at C7 (e.g., dioxoisoindolinyl-ethyl) reduce solubility but enhance membrane permeability for drug delivery applications .

Biological Activity :

- This compound exhibits moderate enzyme inhibition (e.g., xanthine oxidase) but lower potency than 8-chloro analogs due to bromine’s weaker electronegativity .

- Compounds with allyl or alkyne groups (e.g., 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione) show promise in targeted cancer therapies via covalent binding to thiol-containing proteins .

Stability and Metabolic Profile :

- Methyl groups at C1 or C3 improve metabolic stability by shielding the purine core from oxidative degradation .

- Ethyl or propyl substituents (e.g., 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione) extend half-life in vivo compared to shorter alkyl chains .

Biologische Aktivität

Overview

8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, a derivative of purine, is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the purine ring. Its structural features influence its interaction with various biological targets, making it a subject of interest in pharmacological research.

The synthesis of this compound typically involves the bromination of 3-methylxanthine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid. The compound exhibits a melting point range of 320-327 °C and has a molecular formula of C_6H_5BrN_4O_2 .

1. Pharmacological Applications

Antimicrobial Activity : Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing significant inhibition zones in agar diffusion assays .

Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor with an IC50 value of approximately 2.44 µM. This activity suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling .

Enzyme Interaction Studies : As a probe in biochemical research, this compound aids in studying enzyme interactions and metabolic pathways involving purines. Its binding affinity to purinergic receptors can modulate cellular signaling pathways critical for various physiological processes.

The mechanism of action for this compound involves its interaction with purinergic receptors and enzymes that metabolize purines. The bromine atom at the 8th position enhances its binding affinity, influencing downstream signaling pathways related to cellular metabolism and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various purine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones ranging from 18 mm to 24 mm depending on the concentration used, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Phosphodiesterase Inhibition

A comparative analysis involving multiple derivatives revealed that this compound outperformed several other compounds in terms of phosphodiesterase inhibition. This study highlighted its potential therapeutic role in managing diseases associated with altered cyclic nucleotide levels .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

- Precursor activation : Bromination of the parent purine using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (0–25°C) .

- Methylation : Introduction of the 3-methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and HPLC .

- Data Note : Yields range from 50–75% depending on solvent choice and reaction time optimization .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 8-bromo and 3-methyl groups) .

- Mass Spectrometry : HRMS (ESI) for molecular weight validation (e.g., observed [M+H]⁺ at 297.11 matches theoretical) .

- X-ray Crystallography : For unambiguous bond-length and angle determination in crystalline form .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Degrades under prolonged UV exposure or high humidity. Stability studies using HPLC show >90% integrity at 2–8°C for 12 months .

- Storage : Store in sealed, desiccated containers at 2–8°C. Avoid freezing to prevent crystal lattice disruption .

Q. What solvents and reaction conditions are compatible with this compound?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, DMSO) for substitution reactions; avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

- Temperature : Reactions typically proceed at 25–60°C. Higher temperatures (>80°C) risk decomposition .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The 8-bromo group acts as a leaving site for Suzuki or Ullmann couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water mixtures .

- Kinetic studies show faster substitution compared to chloro analogs due to bromine’s higher electrophilicity .

Advanced Research Questions

Q. What is the mechanistic role of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanism : Bromine at C8 undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols. Monitor intermediates via ¹H NMR .

- Kinetic Control : Adjust pH to 8–9 to deprotonate nucleophiles (e.g., cyclohexylamine) for enhanced reactivity .

Q. How do structural analogs of this compound compare in biological activity?

- Methodological Answer :

- Comparative Table :

| Structural Variation | Biological Activity (vs. Parent Compound) | Reference |

|---|---|---|

| 8-(1-Chloroethyl)-3-ethyl-7-methyl | 2x higher cytotoxicity in HeLa cells | |

| 8-Hydroxyquinoline derivative | Enhanced antimicrobial activity |

- SAR Analysis : Methylation at N3 reduces solubility but increases membrane permeability .

Q. What strategies mitigate side reactions during functionalization of the purine core?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive N7 during alkylation .

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for regioselectivity in cross-coupling .

Q. How can computational modeling predict interaction targets for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding pockets in kinases or GPCRs .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What are the degradation pathways under accelerated stability testing?

Eigenschaften

IUPAC Name |

8-bromo-3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEQVEJOXGBDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364285 | |

| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93703-24-3 | |

| Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.